4-methoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-METHOXY-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiopyrimidines
Preparation Methods
The synthesis of 4-METHOXY-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzothiopyrimidine derivatives with methoxybenzamide under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHOXY-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other benzothiopyrimidine derivatives, such as:
- N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
- 1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl) These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-METHOXY-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE.
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-methoxy-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-23-12-8-6-11(7-9-12)17(22)21-16-15-13-4-2-3-5-14(13)24-18(15)20-10-19-16/h6-10H,2-5H2,1H3,(H,19,20,21,22) |
InChI Key |
RVYRKVGPFPCQRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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